2-Chloro-4-nitrophenylmaltoside

enzymology clinical chemistry chromogenic substrates

Variability in chromogenic substrate sensitivity leads to assay failure. 2-Chloro-4-nitrophenylmaltoside (CNP-β-D-maltoside) solves this with superior performance: - 10× higher sensitivity vs. α-glucoside methods for α-glucosidase. - 1.8× higher molar absorbance than p-nitrophenyl analogs. - Validated in patented assay (0.5-10 mM, pH 4-7). - Consistent supply, batch-to-batch reproducibility.

Molecular Formula C18H24ClNO13
Molecular Weight 497.8 g/mol
CAS No. 143206-27-3
Cat. No. B122525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-nitrophenylmaltoside
CAS143206-27-3
Synonyms2-chloro-4-nitrophenyl-beta-maltoside
2-chloro-4-nitrophenylmaltoside
CNP-beta-G2
Molecular FormulaC18H24ClNO13
Molecular Weight497.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1
InChIKeyRFGBZYLCQCJGOG-YMJSIHPXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-nitrophenylmaltoside Product Evidence


2-Chloro-4-nitrophenylmaltoside (CNP-β-D-maltoside; CAS 143206-27-3) is a synthetic β-maltoside derivative consisting of a maltose disaccharide covalently linked to a 2-chloro-4-nitrophenyl chromophore [1]. It serves as a chromogenic substrate in coupled enzymatic assays, wherein target exoglycosidases cleave the maltoside bond, releasing 2-chloro-4-nitrophenol that is quantifiable via absorbance at approximately 400–405 nm [2]. The compound is specifically cited in patent literature for exosaccharase activity measurement [3] and for ion measurement reagents requiring amylase-resistant chromogenic maltose derivatives [4].

Chromogenic β-maltoside substrate for coupled exoglycosidase assays
Releases 2-chloro-4-nitrophenol measurable at ~400–405 nm
Supports α-glucosidase, glucoamylase, and exosaccharase activity measurement
Cited in patent methods for exosaccharase assays and ion measurement reagents

Why 2-Chloro-4-nitrophenylmaltoside Cannot Be Substituted


Chromogenic maltoside substrates exhibit substantial performance variability across enzyme assays due to differences in chromophore pKa, molar absorptivity, and enzyme recognition. For alpha-glucosidase assays, β-maltosides are approximately 10-fold more sensitive than their corresponding alpha-glucoside counterparts [1]. Among β-maltosides, the choice of chromophore (p-nitrophenyl, 2-chloro-4-nitrophenyl, or 4-methylumbelliferyl) dictates absolute detection limits and compatibility with specific biological matrices [1]. Additionally, 2-chloro-4-nitrophenyl derivatives demonstrate approximately 1.8× higher molar lineic absorbance than 4-nitrophenyl analogs, translating to greater assay sensitivity [2]. Generic substitution without empirical verification of these parameters risks assay failure or invalid quantitative comparisons.

Substituting β-maltoside with α-glucoside substrates may reduce assay sensitivity; reported β-maltoside methods show higher signal under tested conditions.
Replacing 2-chloro-4-nitrophenyl chromophore with p-nitrophenyl or 4-methylumbelliferyl alters molar absorptivity and detection wavelength, potentially shifting detection limits.
Patent-specified protocols utilize CNP-β-D-maltoside at defined conditions; generic substitution may not replicate cited performance without re-optimization.

Comparative Evidence for 2-Chloro-4-nitrophenylmaltoside


α-Glucosidase Substrate Suitability

2-Chloro-4-nitrophenyl-β-D-maltoside (CNP-β-D-maltoside) was directly compared with p-nitrophenyl-β-D-maltoside (NP-β-D-maltoside) and 4-methylumbelliferyl-β-D-maltoside (MU-β-D-maltoside) as substrates for neutral α-glucosidase from human kidney and urine. All three β-maltosides were found suitable for the determination of neutral α-glucosidase activity [1]. The assay using β-maltoside substrates with β-glucosidase as an auxiliary enzyme was 10-fold more sensitive than the commonly used α-glucosidase assay with corresponding α-glucosides [1].

Assay Sensitivity
Head-to-head
β-Maltoside method ~10-fold more sensitive than α-glucoside method for neutral α-glucosidase
Supports higher sensitivity in β-maltoside–based α-glucosidase research assays
Reported in kidney and urine matrices with β-glucosidase auxiliary enzyme
enzymology clinical chemistry chromogenic substrates

Chromophore Absorptivity Advantage

In a study of α-amylase assay substrates, 2-chloro-4-nitrophenyl-β-D-maltoheptaoside was compared with 4-nitrophenyl-α-D-maltoheptaoside. The molar lineic absorbance of the 2-chloro-4-nitrophenol product was 1.8 times higher than that of 4-nitrophenol [1]. Additionally, due to the pKa of 4-nitrophenol, only half of the product from 4-nitrophenyl substrates is spectrophotometrically detectable, whereas the total product from 2-chloro-4-nitrophenyl substrates contributes to measurable absorbance [1].

Molar Absorptivity
Class-level
2-Chloro-4-nitrophenyl product ~1.8× higher molar lineic absorbance than 4-nitrophenyl analog
Indicates enhanced detectability for α-amylase research assays using 2-chloro-4-nitrophenyl substrates
Based on α-amylase substrate analog; may vary with specific enzyme systems
spectrophotometry analytical sensitivity chromogenic detection

Exosaccharase Assay Utility

Japanese Patent JPH0823999A specifically discloses 2-chloro-4-nitrophenyl β-maltoside as a substrate for measuring exosaccharase activity. The method uses this β-maltoside derivative in combination with β-glucosidase as a conjugated enzyme to quantify exosaccharases such as glucoamylase and α-glucosidase [1]. The protocol specifies 0.5–10 mM substrate, 1–15 unit/mL β-glucosidase, pH 4–7, 35–40°C, and 2–10 min reaction time [1].

Patented Assay Protocol
Context-dependent
CNP-β-D-maltoside (0.5–10 mM), β-glucosidase (1–15 U/mL), pH 4–7, 35–40°C, 2–10 min
Documented exosaccharase assay framework for glucoamylase and α-glucosidase measurement
Patent JPH0823999A; adaptation to other enzyme systems may require validation
biotechnology reagent development exoglycosidase assays

Amylase-Resistant Ion Measurement

European Patent EP 0776979 B1 discloses a reagent for measuring specific ions comprising a maltose derivative with a chromogenic group introduced at the reducing end. 2-Chloro-4-nitrophenyl maltose is explicitly named alongside paranitrophenyl maltose as a suitable chromogenic maltose derivative [1]. The patent emphasizes that these reagents allow exact measurement of target ions without interference from amylase present in biological samples [1].

Amylase Interference Resistance
Context-dependent
CNP-maltose derivative enables ion measurement without amylase interference in serum/urine
Supports development of amylase-resistant chromogenic reagents for research ion assays
Based on EP 0776979 B1; specific ion target and matrix require independent verification
diagnostic reagents ion measurement clinical chemistry

Acceptor for Oligosaccharide Synthesis

2-Chloro-4-nitrophenyl β-maltoside serves as an acceptor in transglycosylation reactions to synthesize longer-chain chromogenic maltooligosaccharide substrates. In a reaction with 4,6-O-3-ketobutylidene maltopentaose and Bacillus macerans cyclodextrin glucanotransferase in aqueous 50% n-propanol, two main transglycosylation products were formed [1]. The n-propanol cosolvent increased the solubility of CNP-β-maltoside sufficiently while suppressing side reactions [1].

Synthetic Acceptor Utility
Reported
CNP-β-maltoside served as transglycosylation acceptor to generate extended maltooligosaccharide substrates
Potential building block for preparing tailored chromogenic oligosaccharides
Reported with Bacillus macerans CGTase in 50% n-propanol; yield and purity to be determined
enzymatic synthesis carbohydrate chemistry substrate engineering

Application Scenarios for 2-Chloro-4-nitrophenylmaltoside


Coupled α-Glucosidase Clinical Assays

Ideal for laboratories quantifying neutral α-glucosidase activity in human kidney homogenates or urine samples. The β-maltoside substrate approach with CNP-β-D-maltoside and β-glucosidase auxiliary enzyme offers a validated, 10-fold sensitivity improvement over traditional α-glucoside methods [1]. Suitable for semi-automated 96-well microtiter plate assays [1].

High-Sensitivity α-Amylase Diagnostics

Recommended for development of α-amylase assays requiring enhanced detection sensitivity. The 2-chloro-4-nitrophenyl chromophore class provides approximately 1.8× higher molar lineic absorbance than 4-nitrophenyl analogs [1]. This translates to improved low-level enzyme detection in serum and urine, particularly valuable for early diagnosis or monitoring of pancreatic function.

Industrial Exosaccharase QC Assays

Applicable in quality control laboratories characterizing glucoamylase or α-glucosidase preparations. The patented assay framework specifies CNP-β-D-maltoside at 0.5–10 mM with β-glucosidase auxiliary enzyme, enabling rapid (2–10 min) colorimetric quantification at 35–40°C and pH 4–7 [1]. Provides a validated, reproducible method suitable for routine industrial use.

Amylase-Free Ion Measurement Reagents

Suitable for diagnostic kit manufacturers developing ion-selective reagents for serum or urine analysis. CNP-maltose derivatives enable exact ion measurement without amylase interference, a key differentiator from non-maltoside chromogenic substrates [1]. Particularly relevant for clinical chemistry analyzers requiring robust, interference-free ion detection.

Application
Selection Property
Validation Focus
α-Glucosidase Activity Research
β-Maltoside substrate with auxiliary β-glucosidase
Sensitivity vs. α-glucoside methods in kidney/urine matrices
α-Amylase Research Assays
2-Chloro-4-nitrophenyl chromophore class
Molar absorptivity comparison with 4-nitrophenyl analogs
Exoglycosidase QC Testing
Patent-specified CNP-β-D-maltoside protocol
Reproducibility at pH 4–7, 35–40°C, 2–10 min
Ion Measurement Research (Amylase-Interference Free)
Maltose derivative resistant to amylase
Absence of amylase interference in serum/urine samples

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39 linked technical documents
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